DMP 728 (methanesulfonate)
Overview
Description
DMP-728 is a cyclic peptide that functions as an antagonist of Glycoprotein IIb-IIIa, a receptor found on the surface of platelets. This compound is primarily studied for its potential antithrombotic and antiplatelet properties, making it a candidate for preventing and treating thromboembolic diseases of the coronary and peripheral arteries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMP-728 involves the formation of a cyclic peptide structure. The process typically includes the following steps:
Peptide Synthesis: The linear peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Cyclization: The linear peptide is cyclized to form the cyclic structure, often using coupling agents like carbodiimides.
Purification: The cyclic peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of DMP-728 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques like preparative HPLC are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: DMP-728 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different functional groups into the peptide structure.
Common Reagents and Conditions:
Oxidation: Reagents like Dess-Martin periodinane or hypervalent iodine compounds are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of DMP-728, which can be further studied for their biological activities .
Scientific Research Applications
DMP-728 has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in platelet aggregation and thrombus formation.
Medicine: Explored as a potential therapeutic agent for preventing and treating thromboembolic diseases.
Industry: Utilized in the development of antithrombotic drugs and as a reference compound in pharmaceutical research
Mechanism of Action
DMP-728 exerts its effects by binding to the Glycoprotein IIb-IIIa receptor on the surface of platelets. This binding inhibits the interaction between fibrinogen and the receptor, preventing platelet aggregation and thrombus formation. The compound’s mechanism involves blocking the final common pathway of platelet aggregation, making it a potent antiplatelet agent .
Comparison with Similar Compounds
Eptifibatide: Another Glycoprotein IIb-IIIa antagonist with similar antiplatelet properties.
Tirofiban: A non-peptide Glycoprotein IIb-IIIa antagonist used in clinical settings.
Abciximab: A monoclonal antibody that targets the Glycoprotein IIb-IIIa receptor.
Comparison: DMP-728 is unique due to its cyclic peptide structure, which provides high specificity and potency. Compared to other Glycoprotein IIb-IIIa antagonists, DMP-728 has shown promising results in preclinical studies, particularly in terms of its antithrombotic efficacy and safety profile .
Properties
IUPAC Name |
2-[(5S,11S,14R)-11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N8O7.CH4O3S/c1-3-16-24(40)33(2)18(8-5-9-28-25(26)27)23(39)30-13-19(34)31-17(11-20(35)36)22(38)29-12-14-6-4-7-15(10-14)21(37)32-16;1-5(2,3)4/h4,6-7,10,16-18H,3,5,8-9,11-13H2,1-2H3,(H,29,38)(H,30,39)(H,31,34)(H,32,37)(H,35,36)(H4,26,27,28);1H3,(H,2,3,4)/t16-,17+,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRWGJAILKTYLJ-PWGAQZMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N([C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N8O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155158-97-7 | |
Record name | DMP 728 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155158977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DMP-728 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN8UEO84E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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